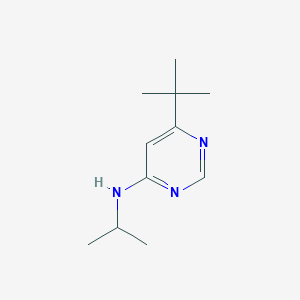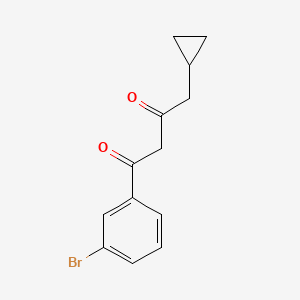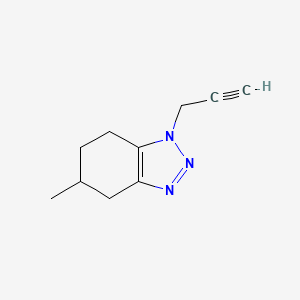![molecular formula C10H21NO B1485651 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol CAS No. 2144328-27-6](/img/structure/B1485651.png)
1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanes, such as “1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol”, can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .
Chemical Reactions Analysis
The dehydration reaction of 1-methylcyclobutan-1-ol yields 1-methylcyclobut-1-ene, not methylenecyclobutane . This is supported by various references and calculations .
Physical And Chemical Properties Analysis
Cycloalkanes, such as “1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol”, only contain carbon-hydrogen bonds and carbon-carbon single bonds. In cycloalkanes, the carbon atoms are joined in a ring .
Applications De Recherche Scientifique
Imaging and Diagnosis of Prostate Cancer
A Phase IIa clinical trial demonstrated the potential of anti-18F-FACBC, a synthetic amino acid analog for PET imaging, in patients with metastatic prostate cancer. This trial highlighted the compound's safety and its ability to delineate primary prostate lesions and metastatic lesions, showing increased accumulation in the prostate and metastatic sites, suggesting its utility in enhancing the diagnosis and staging of prostate cancer (Inoue et al., 2014).
Tumor Detection with Amino Acid Analogs
Research comparing 1-aminocyclobutane C-11-carboxylic acid to 1-aminocyclopentane C-11-carboxylic acid using positron emission computed tomography (PET) found that both compounds have a high affinity for malignant tumors. These findings underscore the potential of such compounds as noninvasive indicators of metabolic tumor activity, suggesting their broader applicability in cancer detection and monitoring (Hubner et al., 1981).
Radiation Dosimetry and Safety Evaluation
A study evaluating the radiation burden of anti-18F-FACBC in humans found it to yield acceptable dosimetry with favorable imaging characteristics. This supports the use of anti-18F-FACBC in clinical settings for diagnostic purposes, with low radiation exposure to patients (Nye et al., 2007).
Imaging Brain Tumors
Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for imaging brain tumors demonstrated its potential as a PET tracer. The study highlighted FACBC's utility in tumor localization, offering a new avenue for the noninvasive assessment of brain tumors and possibly improving treatment planning and monitoring (Shoup et al., 1999).
Propriétés
IUPAC Name |
1-[[butyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-4-8-11(2)9-10(12)6-5-7-10/h12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACTSATAYVBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)


![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)

